1,2-Dimethoxy-3-fluoro-6-(fluoromethoxy)benzene
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Overview
Description
1,2-Dimethoxy-3-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3. This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-fluoro-6-(fluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the required substituents.
Methoxylation: The methoxy groups can be introduced using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Fluoromethoxylation: The fluoromethoxy group can be introduced using a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-6-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-6-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, van der Waals interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the fluorine and fluoromethoxy substituents.
1,2-Dimethoxy-3-fluorobenzene: Lacks the fluoromethoxy group.
1,2-Dimethoxy-6-fluoromethoxybenzene: Lacks the fluorine atom at the 3-position.
Uniqueness
1,2-Dimethoxy-3-fluoro-6-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10F2O3 |
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Molecular Weight |
204.17 g/mol |
IUPAC Name |
1-fluoro-4-(fluoromethoxy)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-8-6(11)3-4-7(14-5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
KQAKIOVMRCDXMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)F)OCF |
Origin of Product |
United States |
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